molecular formula C10H8N2O B7754055 6-phenyl-1H-pyrimidin-4-one

6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7754055
M. Wt: 172.18 g/mol
InChI Key: OATNBMJACLEOTB-UHFFFAOYSA-N
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Description

6-Phenyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring with a phenyl group attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the desired pyrimidinone ring . Another approach involves the condensation of benzylidene malononitrile with guanidine to yield the pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone to dihydropyrimidine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-phenyl-1H-pyrimidin-4-one often involves the inhibition of specific enzymes or receptors. For example, it can inhibit protein kinases, which are crucial for regulating cell growth and differentiation. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis . The molecular targets and pathways involved include the ATP-binding sites of kinases, which are essential for their enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit protein kinases selectively makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATNBMJACLEOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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